N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O/c1-32-19-5-3-2-4-18(19)30-12-14-31(15-13-30)23-28-21-20(25-10-11-26-21)22(29-23)27-17-8-6-16(24)7-9-17/h2-11H,12-15H2,1H3,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYLRQKWQDCNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H24ClN5O
- Molecular Weight : 373.88 g/mol
- LogP : 3.4973
- Polar Surface Area : 39.032 Ų
These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Similar piperazine derivatives have shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states .
- Antimicrobial Properties : Compounds within this structural class have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Oxidative Stress Response : Studies on related compounds indicate that they may induce oxidative stress in microbial systems, leading to growth inhibition. For instance, a related compound showed a 96-hour EC50 value of 1.93 mg/L against Microcystis aeruginosa, highlighting its potential toxicity at elevated concentrations .
Antimicrobial Activity
A study evaluating the biological activity of synthesized piperazine derivatives found that compounds with similar structures exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds were identified as effective AChE inhibitors, demonstrating the dual potential for antimicrobial and neurological applications .
Case Studies
- Case Study on Cyanobacteria : The effects of a closely related compound on Microcystis aeruginosa revealed significant inhibition of growth and alterations in photosynthetic efficiency, indicating that structural modifications can lead to varying biological responses .
- Enzyme Inhibition Assays : Compounds structurally related to this compound have been evaluated for their ability to inhibit AChE and urease, with results showing strong inhibitory activity across several tested derivatives .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, enabling comparisons based on scaffold variations , substituent effects , and biological activity . Key analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison
*Calculated based on constituent atomic masses.
Scaffold Differences
- Pteridine vs. However, pyrimidine derivatives are more extensively studied for antimicrobial applications .
- Piperazine Linker : The 4-(2-methoxyphenyl)piperazine group is shared with 18F-Mefway (), a 5-HT1A receptor ligand. This suggests the target compound may exhibit similar receptor affinity, though its pteridine core could alter binding kinetics compared to carboxamide-based tracers .
Substituent Effects
- Chlorophenyl vs. Nitro/Methoxy Groups : The 4-chlorophenyl group in the target compound differs from the 4-chloro-3-nitro substitution in . Nitro groups often enhance electrophilicity and kinase inhibition (e.g., GSK3β), whereas chlorophenyl moieties may improve lipophilicity and blood-brain barrier penetration .
- Methoxyphenylpiperazine: This group is critical in 5-HT1A ligands like 18F-Mefway, where the methoxy group at the 2-position optimizes receptor binding.
Q & A
Q. What are the optimal synthetic routes for synthesizing N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine, and how can reaction conditions be controlled to enhance yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the pteridine core. Key steps include:
- Nucleophilic substitution at the pteridin-4-amine position with 4-chlorophenyl groups.
- Piperazine coupling via Buchwald-Hartwig amination or Ullmann-type reactions to introduce the 2-methoxyphenyl-piperazine moiety.
Optimization requires: - Catalysts : Palladium (e.g., Pd(OAc)₂) or copper catalysts for cross-coupling reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmospheres (N₂/Ar) .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to achieve >95% purity .
Data Table :
| Reaction Step | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Piperazine coupling | Pd(OAc)₂ | DMF | 68 | 92% |
| Pteridine amination | CuI | Acetonitrile | 75 | 89% |
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and piperazine ring conformation. For example, the methoxy group (2-methoxyphenyl) shows a singlet at δ ~3.8 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 411.217) .
- X-ray Crystallography : Resolve crystal packing and molecular conformation. Orthorhombic space groups (e.g., Pna2₁) are common for similar piperazine-pteridine hybrids, with chair conformations in the piperazine ring .
Advanced Research Questions
Q. How does this compound interact with serotonin receptors (e.g., 5-HT₁A), and what experimental approaches can elucidate its binding mechanisms?
- Methodological Answer :
- Radioligand Binding Assays : Use [³H]-8-OH-DPAT (5-HT₁A agonist) in competition assays. IC₅₀ values can determine affinity (e.g., IC₅₀ < 100 nM suggests high potency) .
- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s piperazine moiety and receptor transmembrane domains (e.g., hydrophobic pockets in 5-HT₁A).
- In Vivo Imaging : Derivatize with ¹⁸F or ¹¹C isotopes (e.g., replacing methoxy with fluorinated groups) for PET/SPECT studies .
Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor selectivity) across different studies?
- Methodological Answer :
- Purity Validation : Use HPLC-MS to rule out impurities (>99% purity required for pharmacological assays) .
- Assay Standardization : Compare results under identical conditions (e.g., cell lines: CHO-K1 vs. HEK293; incubation time: 30 vs. 60 min).
- Meta-Analysis : Aggregate data from multiple studies (e.g., binding affinity, functional assays) to identify trends. For example, conflicting 5-HT₁A vs. D₂ receptor selectivity may arise from assay sensitivity .
Q. What strategies can be employed in structure-activity relationship (SAR) studies to enhance selectivity for specific receptor subtypes?
- Methodological Answer :
- Substituent Modification : Systematically replace the 4-chlorophenyl or 2-methoxyphenyl groups with bioisosteres (e.g., 4-fluorophenyl, 2-ethoxyphenyl) .
- Pharmacophore Mapping : Use docking software (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Ser159 in 5-HT₁A).
Data Table :
| Substituent (R) | 5-HT₁A IC₅₀ (nM) | D₂ IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| 4-Cl | 45 | 320 | 7.1 |
| 4-F | 38 | 290 | 7.6 |
| 2-OCH₃ | 52 | 410 | 7.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
